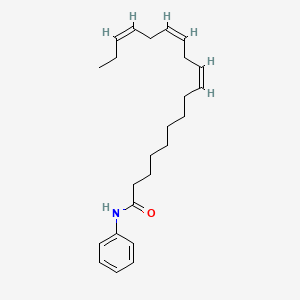
Linolenic acid anilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linolenic acid anilide is a fatty amide conjugate of alpha-linolenic acid and aniline. It is an anilide and a fatty amide. It derives from an alpha-linolenic acid.
Applications De Recherche Scientifique
Biochemical Properties and Mechanisms
Linolenic acid anilide is known for its role as a precursor in the synthesis of long-chain polyunsaturated fatty acids. It is involved in various metabolic pathways that affect lipid metabolism and inflammation. The compound is metabolized into eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are crucial for cardiovascular health and neuroprotection .
Table 1: Metabolism of this compound
| Compound | Function/Pathway | Health Implications |
|---|---|---|
| This compound | Precursor for EPA and DHA | Cardiovascular health, anti-inflammatory |
| Eicosapentaenoic Acid | Anti-inflammatory mediator | Reduces risk of cardiovascular diseases |
| Docosahexaenoic Acid | Neuroprotective agent | Supports brain health, cognitive function |
Cardiovascular Health
Research indicates that this compound can help reduce the risk of cardiovascular diseases by improving endothelial function, lowering blood pressure, and reducing triglyceride levels . A study involving dietary intake of linoleic and alpha-linolenic acids showed a significant inverse association with mortality from cardiovascular diseases among diabetic patients .
Skin Applications
This compound has demonstrated efficacy in dermatological applications, particularly in reducing ultraviolet-induced hyperpigmentation. A study on guinea pigs showed that topical application led to significant lightening effects on UV-stimulated skin, attributed to the inhibition of melanin production .
Neuroprotective Effects
The compound is also being studied for its neuroprotective properties. It may modulate neurogenesis and could play a role in preventing neurodegenerative diseases .
Toxicological Studies
While this compound has beneficial applications, it is essential to consider its toxicological profile. Research has shown that exposure to linoleic acid anilide can lead to hematopoietic toxicity, emphasizing the importance of understanding dosage and exposure levels .
Table 2: Toxicological Findings
Case Studies
Several case studies have highlighted the diverse applications of this compound:
-
Case Study 1: Cardiovascular Health
A longitudinal study involving diabetic patients indicated that higher intakes of linoleic and alpha-linolenic acids were associated with lower mortality rates from cardiovascular diseases . -
Case Study 2: Dermatological Applications
In a clinical trial focusing on skin hyperpigmentation, topical this compound significantly reduced melanin production without affecting melanocyte viability, suggesting its potential for cosmetic applications . -
Case Study 3: Neuroprotection
Research on animal models indicated that supplementation with alpha-linolenic acid derivatives improved cognitive functions and reduced markers of neurodegeneration, supporting its use in neuroprotective strategies .
Propriétés
Formule moléculaire |
C24H35NO |
|---|---|
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
(9Z,12Z,15Z)-N-phenyloctadeca-9,12,15-trienamide |
InChI |
InChI=1S/C24H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h3-4,6-7,9-10,16-18,20-21H,2,5,8,11-15,19,22H2,1H3,(H,25,26)/b4-3-,7-6-,10-9- |
Clé InChI |
HZKAKOYDAZMSSR-PDBXOOCHSA-N |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NC1=CC=CC=C1 |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCC(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















